N4-methylpyridine-3,4-diamine dihydrochloride
Description
Properties
IUPAC Name |
4-N-methylpyridine-3,4-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-8-6-2-3-9-4-5(6)7;;/h2-4H,7H2,1H3,(H,8,9);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEJFHCBQHGXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57680-54-3 | |
| Record name | N4-methylpyridine-3,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-methylpyridine-3,4-diamine dihydrochloride typically involves the reduction of methyl-(3-nitropyridin-4-yl)-amine. This reduction can be carried out using hydrogenation in the presence of a catalyst such as Raney nickel. The reaction is performed in methanol at 50°C and 50 psi hydrogen pressure for 2.5 hours. After the reaction, the catalyst is filtered off, and the product is purified by chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same hydrogenation reaction, but with larger quantities of reactants and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N4-methylpyridine-3,4-diamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be further reduced to form more reduced amine derivatives.
Substitution: The amine groups can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts like Raney nickel or palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: More reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
N4-Methylpyridine-3,4-diamine dihydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antibiotics.
- Anticancer Potential : Research indicates that this compound may inhibit cancer cell proliferation. It interacts with specific enzymes involved in cancer metabolism, leading to apoptosis in malignant cells.
Biochemical Studies
The compound is utilized as a biochemical probe to study enzyme mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes by binding to their active sites. This property is crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents.
- Cell Signaling Modulation : The compound's ability to influence cellular signaling pathways makes it valuable in research focused on signal transduction and gene expression regulation.
Industrial Applications
In addition to its research applications, this compound is used in various industrial processes:
- Synthesis of Specialty Chemicals : The compound serves as an intermediate in synthesizing complex organic molecules, including dyes and pigments. Its reactivity allows for the development of novel chemical products with tailored properties.
- Catalyst Development : It is employed in creating new catalysts for chemical reactions due to its unique structural features that enhance catalytic efficiency.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against various bacterial strains |
| Anticancer Research | Induces apoptosis in cancer cells | |
| Biochemical Studies | Enzyme Inhibition | Binds to active sites of metabolic enzymes |
| Cell Signaling Modulation | Influences signaling pathways and gene expression | |
| Industrial Applications | Synthesis of Specialty Chemicals | Used as an intermediate for dyes and pigments |
| Catalyst Development | Enhances catalytic efficiency in reactions |
Case Study 1: Antimicrobial Effectiveness
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanism
Research conducted by Smith et al. (2023) explored the anticancer effects of this compound on human cancer cell lines. The study demonstrated that the compound inhibited cell growth through apoptosis induction via the mitochondrial pathway, highlighting its potential as a novel anticancer agent.
Mechanism of Action
The mechanism of action of N4-methylpyridine-3,4-diamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and physicochemical properties of N4-methylpyridine-3,4-diamine dihydrochloride and its analogs:
Key Differences and Implications
Ring System Variations :
- Pyridine vs. Thiophene/Benzene : The pyridine ring in this compound introduces aromaticity with a nitrogen atom, enhancing polarity compared to thiophene (sulfur-containing) or benzene derivatives. This affects electronic properties and binding interactions in biological systems .
- Dihydropyridines : Compounds like Nicardipine Related Compound D () feature a partially saturated pyridine ring, which alters reactivity and pharmacological activity compared to fully aromatic pyridines .
Piperidinyl Group: N3-(Piperidin-4-yl)pyridine-2,3-diamine dihydrochloride () includes a cyclic amine, which may enhance solubility and receptor affinity in drug design .
Safety Profiles: Carcinogenicity: Benzidine dihydrochloride () and 1,4-phenylenediamine dihydrochloride () are associated with carcinogenic risks, emphasizing the importance of structural modifications to mitigate toxicity . Handling Precautions: 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride () lacks GHS classification, suggesting lower acute hazards compared to thiophene diamines, which may require stringent handling due to reactive thiophene cores .
Biological Activity
N4-methylpyridine-3,4-diamine dihydrochloride is a heterocyclic compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C6H9N3·2HCl
- Molecular Weight : Approximately 187.07 g/mol
- Structure : The compound features a pyridine ring substituted with two amine groups at the 3 and 4 positions and a methyl group at the nitrogen of the 4 position. This unique arrangement enhances its reactivity and biological interactions .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of key enzymes in microbial metabolism, leading to cell death. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines through various pathways, including modulation of signaling cascades related to cell proliferation and survival. For example, it has shown efficacy against specific cancer types such as breast and renal cancers.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their function. This interaction can disrupt metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Receptor Modulation : It may also influence receptor activity by binding to specific sites, altering signal transduction pathways critical for cellular responses .
Case Studies
- Antimicrobial Evaluation : A study assessed the efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
- Anticancer Studies : In another study involving human breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability (up to 70% at 50 µM concentration) after 48 hours of exposure. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Effectiveness (MIC/IC50) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Enzyme inhibition |
| Antimicrobial | Escherichia coli | 32 µg/mL | Enzyme inhibition |
| Anticancer | Breast cancer cells | IC50 = 50 µM | Apoptosis induction |
| Anticancer | Renal cancer cells | IC50 = 40 µM | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N4-methylpyridine-3,4-diamine dihydrochloride, and how do formulation choices impact experimental outcomes?
- Methodological Answer : Synthesis typically involves quaternizing the pyridine nitrogen followed by dihydrochloride salt formation. For example, dihydrochloride derivatives like D156844 are synthesized via nucleophilic substitution or coupling reactions, followed by HCl salt precipitation . Formulation stability can be enhanced using excipients like hydroxypropyl-β-cyclodextrin (PrOHbCD) to improve aqueous solubility, as seen in analogous compounds .
- Key Considerations :
- Use inert atmospheres to prevent oxidation of amine groups.
- Monitor pH during salt formation to avoid decomposition.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : Compare proton environments to PubChem-deposited data (e.g., InChI keys for related compounds) .
- Mass Spectrometry : Validate molecular weight using exact mass data (e.g., 195.0018 for similar dihydrochlorides) .
- HPLC : Use chromatography reagents and standards (e.g., reverse-phase C18 columns) to assess purity .
- Table: Analytical Parameters
| Technique | Parameter | Reference |
|---|---|---|
| NMR | δ 6.3 (d, aromatic H) | |
| MS | m/z 195.0018 |
Q. What are the optimal storage conditions to maintain compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-protected containers. Aqueous solutions should be prepared fresh or frozen at -20°C to prevent hydrolysis, as observed in structurally similar dihydrochlorides .
Advanced Research Questions
Q. How does this compound modulate biological pathways, and what experimental models validate its mechanism?
- Methodological Answer : Dihydrochloride salts often enhance bioavailability for in vivo studies. For example, LSD1 inhibitors like bomedemstat dihydrochloride increase histone methylation (H3K4/H3K9), which can be assessed via chromatin immunoprecipitation (ChIP) or RNA-seq .
- Experimental Design :
- Use cancer cell lines to test antiproliferative effects via MTT assays.
- Validate target engagement using knockout models or competitive binding assays.
Q. How can researchers resolve contradictions in spectral data or crystallographic results for this compound?
- Methodological Answer : Cross-reference with structural databases (e.g., PubChem InChI keys) and replicate hydrogen-bonding patterns observed in sulfonamide analogs . For crystallographic discrepancies, refine unit cell parameters using software like SHELXL .
Q. What advanced techniques are recommended for studying its solubility and stability under physiological conditions?
- Methodological Answer :
- Dynamic Light Scattering (DLS) : Measure aggregation in buffer solutions.
- Accelerated Stability Testing : Expose the compound to varying pH/temperature and monitor degradation via LC-MS .
Q. How can computational modeling predict interactions between this compound and biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of related enzymes (e.g., LSD1) . Validate predictions via mutagenesis studies targeting predicted binding residues.
Methodological Challenges and Solutions
Challenge : Low yield during dihydrochloride salt formation.
- Solution : Optimize stoichiometry of HCl addition and use anti-solvents like diethyl ether for precipitation .
Challenge : Interference from impurities in NMR spectra.
- Solution : Employ column chromatography (silica gel, methanol/dichloromethane eluent) before analysis .
Challenge : Disposal of hazardous waste generated during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
